molecular formula C13H11Cl2N5O4S B13557222 2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide

2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide

Cat. No.: B13557222
M. Wt: 404.2 g/mol
InChI Key: DDVCWCDIZDYDEW-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyrimidine sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes dichloro, dimethoxy, triazolo, and pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide involves multiple steps. One common method starts with the preparation of 2-chloro-4-amino-5-methoxypyrimidine, which is then reacted with N-ethoxycarbonyl isothiocyanate, followed by cyclization with hydroxylamine hydrochloride and methoxylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, as an ALS inhibitor, it disrupts the biosynthesis of branched-chain amino acids in plants, leading to their death. In cancer research, it acts as a CDK2 inhibitor, interfering with cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide is unique due to its specific combination of dichloro and dimethoxy groups, which confer distinct chemical properties and biological activities. Its dual role as an ALS and CDK2 inhibitor highlights its versatility and potential in both agricultural and medical applications .

Properties

Molecular Formula

C13H11Cl2N5O4S

Molecular Weight

404.2 g/mol

IUPAC Name

2,6-dichloro-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H11Cl2N5O4S/c1-23-9-6-16-13(24-2)20-11(9)17-12(18-20)19-25(21,22)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,18,19)

InChI Key

DDVCWCDIZDYDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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